4-Pyridin-2-ylpyrazolidin-3-amine
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Overview
Description
4-Pyridin-2-ylpyrazolidin-3-amine is a heterocyclic compound that contains both a pyridine ring and a pyrazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridin-2-ylpyrazolidin-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-pyridylhydrazine with an appropriate carbonyl compound under acidic or basic conditions to form the pyrazolidine ring . Another method involves the use of 1,3-dipolar cycloaddition reactions between nitrone or azomethine ylide and a dipolarophile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Pyridin-2-ylpyrazolidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyrazolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
4-Pyridin-2-ylpyrazolidin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Pyridin-2-ylpyrazolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar pyrazole ring structure and has been studied for its potential as a CDK2 inhibitor.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a fused pyrazole ring system, also investigated for its biological activities.
Uniqueness
4-Pyridin-2-ylpyrazolidin-3-amine is unique due to its specific combination of pyridine and pyrazolidine rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H12N4 |
---|---|
Molecular Weight |
164.21 g/mol |
IUPAC Name |
4-pyridin-2-ylpyrazolidin-3-amine |
InChI |
InChI=1S/C8H12N4/c9-8-6(5-11-12-8)7-3-1-2-4-10-7/h1-4,6,8,11-12H,5,9H2 |
InChI Key |
IMWDNTBCBYBGOM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(NN1)N)C2=CC=CC=N2 |
Origin of Product |
United States |
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